molecular formula C20H28N2O4S B12478806 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B12478806
M. Wt: 392.5 g/mol
InChI Key: GHKHWWDYPMEIIP-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a morpholine sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative. This is followed by the introduction of the ethyl group and the formation of the benzamide structure. The morpholine sulfonyl group is then added through a sulfonation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar benzamide structure.

    (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid: Contains a sulfonyl group similar to the morpholine sulfonyl group in the target compound.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its combination of a cyclohexene ring, a morpholine sulfonyl group, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C20H28N2O4S/c1-16-7-8-18(20(23)21-10-9-17-5-3-2-4-6-17)15-19(16)27(24,25)22-11-13-26-14-12-22/h5,7-8,15H,2-4,6,9-14H2,1H3,(H,21,23)

InChI Key

GHKHWWDYPMEIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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